4-(Acetylamino)-3-[(hydroxyacetyl)amino]benzoic acid
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Overview
Description
- It belongs to the family of natural products known as diterpenoid alkaloids .
- These alkaloids are primarily found in plants of the Ranunculaceae family, specifically in genera like Aconitum and Delphinium .
- Diterpenoid alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .
4-(Acetylamino)-3-[(Hydroxyacetyl)Amino]Benzoic Acid: is a complex organic compound with the chemical formula CHNO.
Preparation Methods
- The chemical synthesis of this compound presents a challenge due to its complex structure.
- Recent research has focused on using oxidative dearomatization and Diels-Alder cycloaddition as key strategies.
- Researchers have successfully synthesized six different diterpenoid alkaloids, including atisine , denudatine , arcutane , arcutine , napelline , and hetidine , along with their corresponding skeletons.
- These achievements have garnered recognition from the scientific community and laid the groundwork for exploring the biological activities of diterpenoid alkaloids .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions used in these reactions depend on the specific transformation desired.
- Major products formed from these reactions contribute to the diversity of diterpenoid alkaloids.
Scientific Research Applications
Chemistry: Understanding the synthesis and reactivity of diterpenoid alkaloids.
Biology: Investigating their effects on cellular processes and potential therapeutic applications.
Medicine: Exploring their pharmacological properties, such as anti-inflammatory and anticancer effects.
Industry: Utilizing these compounds as lead structures for drug development.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, modulating cellular processes.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, it’s essential to highlight the uniqueness of each diterpenoid alkaloid.
- Researchers often compare their structures, biological activities, and synthetic accessibility.
Properties
Molecular Formula |
C11H12N2O5 |
---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
4-acetamido-3-[(2-hydroxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C11H12N2O5/c1-6(15)12-8-3-2-7(11(17)18)4-9(8)13-10(16)5-14/h2-4,14H,5H2,1H3,(H,12,15)(H,13,16)(H,17,18) |
InChI Key |
CRHJDPGLFDNPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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